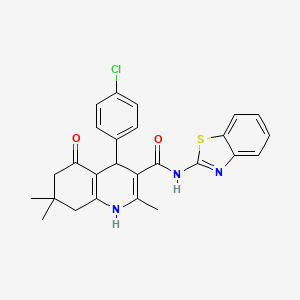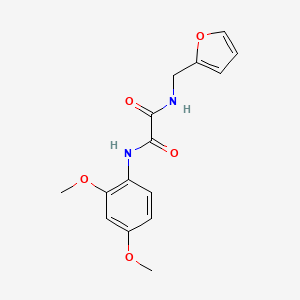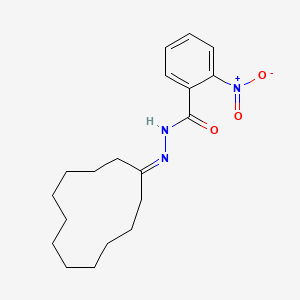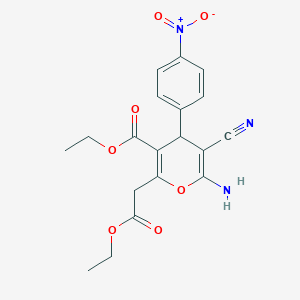![molecular formula C19H19FN2O3 B5018290 4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5018290.png)
4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs) and is known for its ability to increase endurance and improve athletic performance.
Wirkmechanismus
4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol works by activating the PPAR-delta pathway, which regulates the expression of genes involved in energy metabolism. This leads to an increase in the number of mitochondria in muscle cells, which in turn increases the production of ATP and improves endurance. It also increases the expression of genes involved in fatty acid metabolism, which can improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in endurance and athletic performance, improved insulin sensitivity, and a reduction in inflammation. It has also been shown to increase the expression of genes involved in fatty acid metabolism and to inhibit the growth of several types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol in lab experiments is its ability to activate the PPAR-delta pathway, which can lead to improvements in energy metabolism and insulin sensitivity. However, one limitation is that it has been shown to have potential carcinogenic effects in animal studies, which may limit its use in human studies.
Zukünftige Richtungen
There are several future directions for research on 4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol, including further studies on its potential applications in sports performance enhancement, metabolic disorders, and cancer treatment. Additionally, more research is needed to better understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol involves several steps, including the reaction of 2-fluorophenol with 2-bromo-4-methyl-5-nitrophenol to form 2-fluoro-4-methyl-5-nitrophenol. This compound is then reacted with 4-chloropyrazole to form 4-(2-fluorophenoxy)-5-methyl-1H-pyrazole-3-carboxylic acid. The final step involves the reaction of this compound with 4-ethyl-2-hydroxy-5-methoxyphenol to form this compound.
Wissenschaftliche Forschungsanwendungen
4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol has been extensively studied for its potential applications in the fields of sports performance enhancement, metabolic disorders, and cancer treatment. Studies have shown that it can increase endurance and improve athletic performance by activating the PPAR-delta pathway, which regulates the expression of genes involved in energy metabolism. It has also been shown to improve insulin sensitivity and reduce inflammation, making it a potential treatment for metabolic disorders such as type 2 diabetes and obesity. In addition, it has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of several types of cancer cells.
Eigenschaften
IUPAC Name |
4-ethyl-2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-4-12-9-13(15(23)10-17(12)24-3)18-19(11(2)21-22-18)25-16-8-6-5-7-14(16)20/h5-10,23H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIKCEQXLVWSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=NNC(=C2OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)benzoate](/img/structure/B5018225.png)
![2-(3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5018227.png)

![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide](/img/structure/B5018256.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B5018263.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5018270.png)

![4-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}butanenitrile](/img/structure/B5018284.png)


![1-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5018310.png)